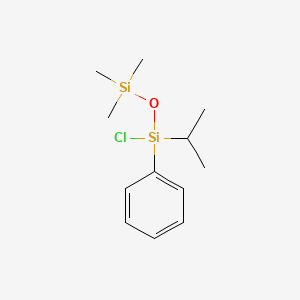![molecular formula C15H24O2 B14207916 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione CAS No. 835597-64-3](/img/structure/B14207916.png)
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a but-3-en-1-yl group and a pentane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where a but-3-en-1-yl halide reacts with the cyclohexane ring in the presence of a palladium catalyst.
Attachment of the Pentane-1,3-dione Moiety: The pentane-1,3-dione moiety can be attached through a Claisen condensation reaction between an ester and a ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the but-3-en-1-yl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), nucleophiles (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alkanes
Aplicaciones Científicas De Investigación
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparación Con Compuestos Similares
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexylpentane-1,3-dione: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.
But-3-en-1-ylcyclohexane: Lacks the pentane-1,3-dione moiety, leading to variations in reactivity and applications.
Cyclohexylbutane-1,3-dione: Similar structure but with different substituents, affecting its overall behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a but-3-en-1-yl group, and a pentane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
835597-64-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(1-but-3-enylcyclohexyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H24O2/c1-3-5-9-15(10-7-6-8-11-15)14(17)12-13(16)4-2/h3H,1,4-12H2,2H3 |
Clave InChI |
VDQASIXSBVMTJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1(CCCCC1)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


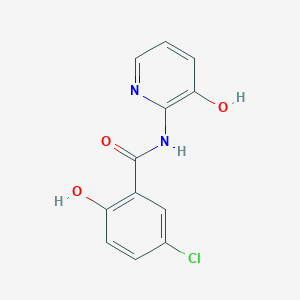

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
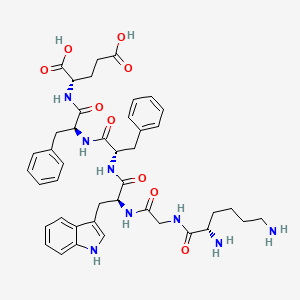
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
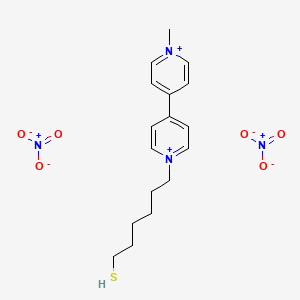
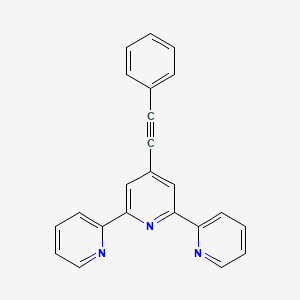
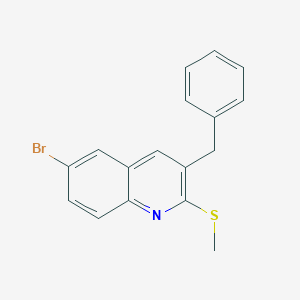
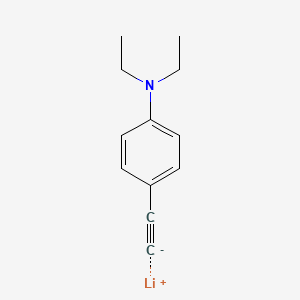
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
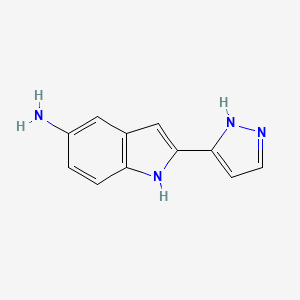
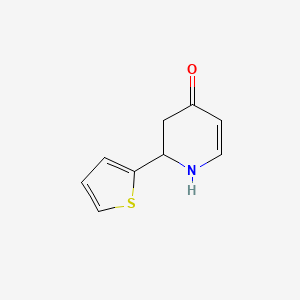
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
